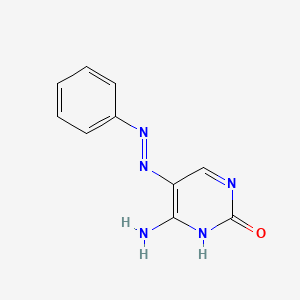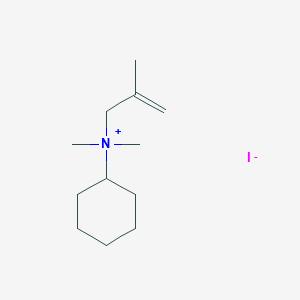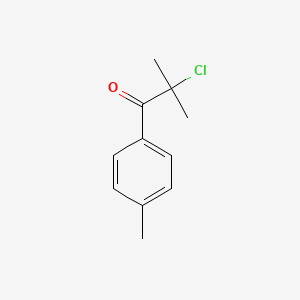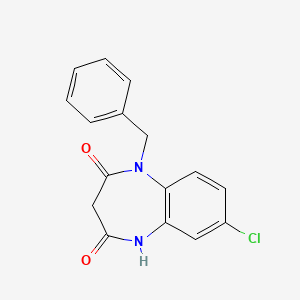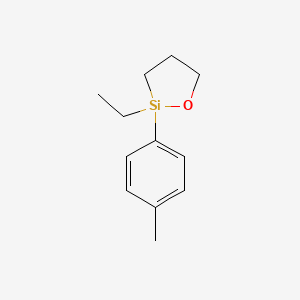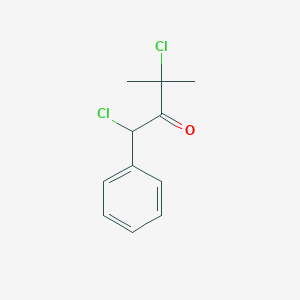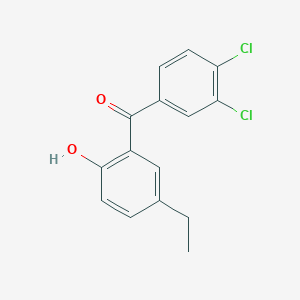
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one is an organic compound with a complex structure that includes a quinoline core substituted with a chlorophenyl group, a methoxy group, and a methyl group
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core, allowing for the synthesis of a wide range of derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include quinoline derivatives with different substituents, which can be further utilized in various applications.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one can be compared with other similar compounds, such as:
3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole: Known for its antioxidant and anti-inflammatory properties.
(RS)-1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: Used in coordination chemistry with platinum complexes.
Propriétés
Numéro CAS |
61298-19-9 |
|---|---|
Formule moléculaire |
C17H14ClNO2 |
Poids moléculaire |
299.7 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-6-methoxy-4-methylquinolin-2-one |
InChI |
InChI=1S/C17H14ClNO2/c1-11-9-17(20)19(13-5-3-12(18)4-6-13)16-8-7-14(21-2)10-15(11)16/h3-10H,1-2H3 |
Clé InChI |
WKRCXRFXBQWUTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)
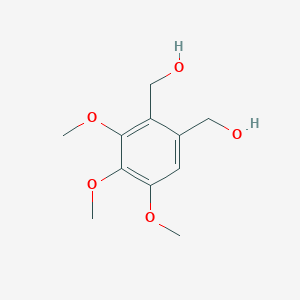
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
